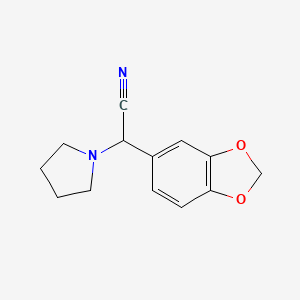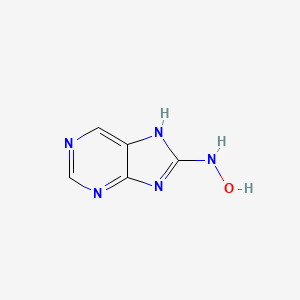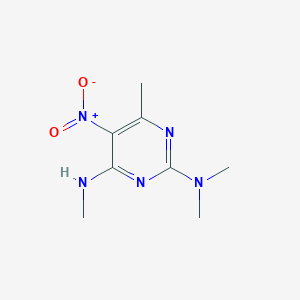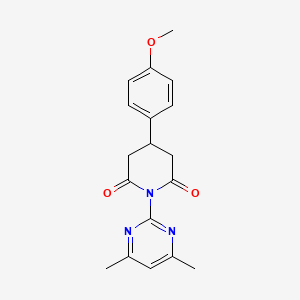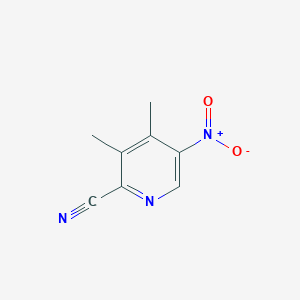![molecular formula C8H6Br2N2 B13997681 2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
2,5-dibromo-1-methyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms at positions 2 and 5, along with a methyl group at position 1, makes this compound unique and potentially useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methyl-1H-benzo[d]imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions are usually mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups attached to the benzimidazole core.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 2,5-dibromo-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atoms and the benzimidazole core play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-1H-benzo[d]imidazole: Lacks the methyl group at position 1.
1-Methyl-1H-benzo[d]imidazole: Lacks the bromine atoms at positions 2 and 5.
2-Bromo-1-methyl-1H-benzo[d]imidazole: Has only one bromine atom at position 2.
Uniqueness
2,5-Dibromo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine atoms and the methyl group, which can influence its reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H6Br2N2 |
|---|---|
Molekulargewicht |
289.95 g/mol |
IUPAC-Name |
2,5-dibromo-1-methylbenzimidazole |
InChI |
InChI=1S/C8H6Br2N2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3 |
InChI-Schlüssel |
UQAHIAGWYQXFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13997600.png)
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
